molecular formula C27H27N3O4 B11534821 methyl {4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]phenoxy}acetate

methyl {4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]phenoxy}acetate

Cat. No.: B11534821
M. Wt: 457.5 g/mol
InChI Key: MPDGZYJKIPIYQG-LQKURTRISA-N
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Description

METHYL 2-{4-[(E)-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENOXY}ACETATE is a complex organic compound featuring a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4-[(E)-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENOXY}ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroisoquinoline derivative, followed by its coupling with a phenylformamido intermediate. The final step involves the esterification of the resulting compound with methyl acetate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{4-[(E)-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENOXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

METHYL 2-{4-[(E)-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENOXY}ACETATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of METHYL 2-{4-[(E)-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENOXY}ACETATE involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety may interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{4-[(E)-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENOXY}ACETATE
  • METHYL 2-{4-[(E)-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENOXY}PROPIONATE

Uniqueness

The uniqueness of METHYL 2-{4-[(E)-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENOXY}ACETATE lies in its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

methyl 2-[4-[(E)-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C27H27N3O4/c1-33-26(31)19-34-25-12-8-20(9-13-25)16-28-29-27(32)23-10-6-21(7-11-23)17-30-15-14-22-4-2-3-5-24(22)18-30/h2-13,16H,14-15,17-19H2,1H3,(H,29,32)/b28-16+

InChI Key

MPDGZYJKIPIYQG-LQKURTRISA-N

Isomeric SMILES

COC(=O)COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

Origin of Product

United States

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